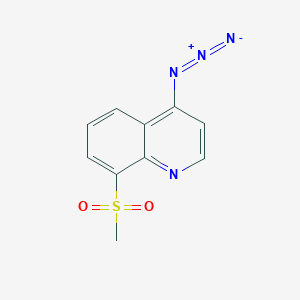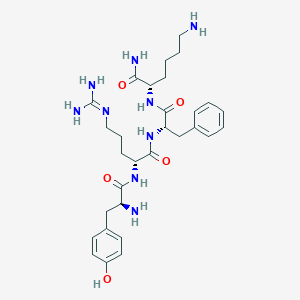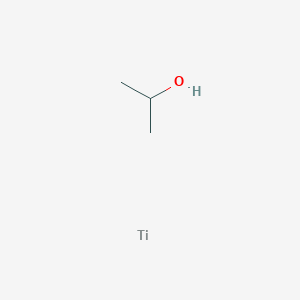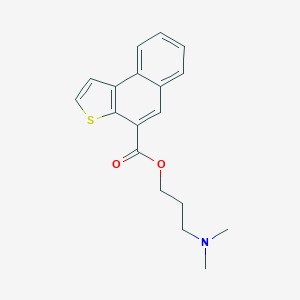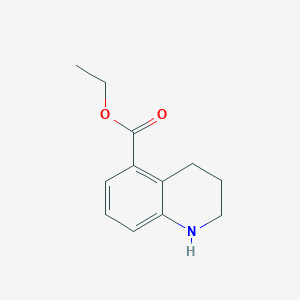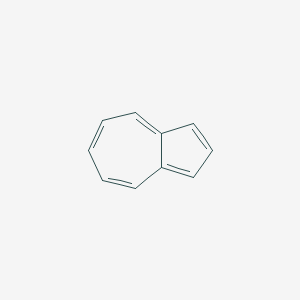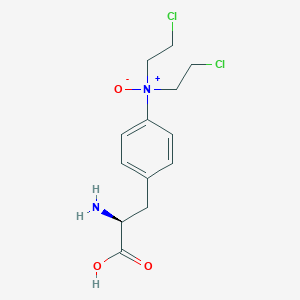
PX-478 free base
描述
PX-478 free base is a small molecule inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α). It has garnered significant attention in the field of cancer research due to its ability to inhibit HIF-1α, a transcription factor that plays a crucial role in the adaptation of cancer cells to hypoxic conditions. By targeting HIF-1α, this compound can potentially disrupt the survival mechanisms of cancer cells, making it a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
PX-478 free base is synthesized through a multi-step chemical process. The key steps involve the formation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the basic skeleton of the molecule.
Functional group introduction: Specific reagents are used to introduce functional groups such as amino and chloroethyl groups, which are essential for the compound’s activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .
化学反应分析
Types of Reactions
PX-478 free base undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly involving the chloroethyl groups, can lead to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chloroethyl groups
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and to identify more potent inhibitors .
科学研究应用
PX-478 free base has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the role of HIF-1α in various chemical processes.
Biology: this compound is employed in biological studies to investigate the effects of HIF-1α inhibition on cellular processes such as proliferation, apoptosis, and metabolism.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of various cancers, including pancreatic, lung, breast, and prostate cancers.
Industry: This compound is used in the development of new cancer therapies and in the production of research reagents .
作用机制
PX-478 free base exerts its effects by inhibiting the activity of hypoxia-inducible factor 1-alpha (HIF-1α). HIF-1α is a transcription factor that regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival under hypoxic conditions. This compound inhibits HIF-1α at multiple levels:
Inhibition of HIF-1α protein levels: this compound decreases the levels of HIF-1α protein in both normoxic and hypoxic conditions.
Inhibition of HIF-1α mRNA translation: The compound inhibits the translation of HIF-1α mRNA, reducing the production of HIF-1α protein.
Inhibition of HIF-1α deubiquitination: This compound inhibits the deubiquitination of HIF-1α, leading to increased levels of polyubiquitinated HIF-1α and subsequent degradation .
相似化合物的比较
PX-478 free base is unique in its ability to inhibit HIF-1α through multiple mechanisms. Similar compounds include:
Dichloroacetate (DCA): A pyruvate dehydrogenase kinase inhibitor that also targets tumor metabolism.
Echinomycin: Another HIF-1α inhibitor that binds to DNA and inhibits HIF-1α binding to hypoxia response elements.
Topotecan: A topoisomerase inhibitor that also inhibits HIF-1α by reducing its mRNA levels
This compound stands out due to its potent inhibition of HIF-1α at multiple levels, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKQMLGAUOTSKT-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](CCCl)(CCCl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218687 | |
| Record name | PX-478 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685847-78-3 | |
| Record name | PX-478 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0685847783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PX-478 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PX-478 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55OBY93SEP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


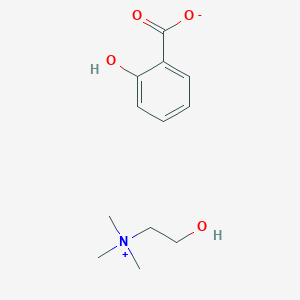
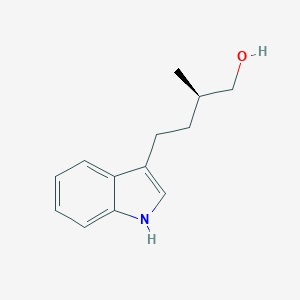
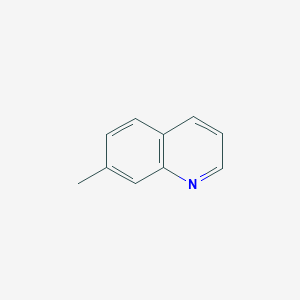
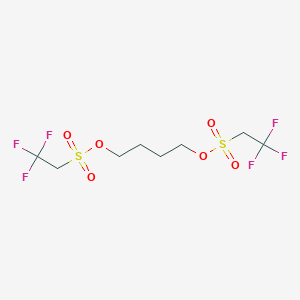
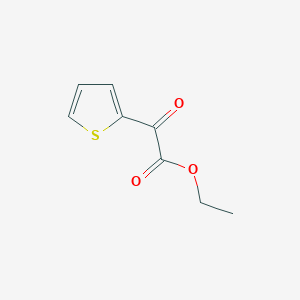
![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)
![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)
